![molecular formula C5H7ClF3N3O B1445649 5-[(メチルアミノ)メチル]-3-(トリフルオロメチル)-1,2,4-オキサジアゾール塩酸塩 CAS No. 1423033-45-7](/img/structure/B1445649.png)
5-[(メチルアミノ)メチル]-3-(トリフルオロメチル)-1,2,4-オキサジアゾール塩酸塩
説明
“Methyl({[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]methyl})amine hydrochloride” is a chemical compound that contains a trifluoromethyl group. The trifluoromethyl group is a functional group that has the formula -CF3 . It is derived from the methyl group (which has the formula -CH3) by replacing each hydrogen atom with a fluorine atom . The trifluoromethyl group has significant electronegativity, often described as being intermediate between the electronegativities of fluorine and chlorine .
科学的研究の応用
医薬品開発
5-[(メチルアミノ)メチル]-3-(トリフルオロメチル)-1,2,4-オキサジアゾール塩酸塩などの化合物におけるトリフルオロメチル基は、薬剤の薬理学的特性を強化することが知られています。 . この化合物は、さまざまな医薬品の合成に使用できます。トリフルオロメチル基の存在により、得られる医薬品の効力と安定性が向上する可能性があります。
農薬合成
農薬化学では、この化合物の誘導体は、殺虫剤や除草剤の製造に役立ちます。 トリフルオロメチル基は、生物活性が高く、環境安定性に優れた化合物の開発に貢献できます。 .
化学合成
この化合物は、有機合成において汎用性の高い中間体として機能します。 この化合物は、多成分反応に用いて、医薬品化学において幅広い用途を持つ3-トリフルオロメチル-1,2,4-トリアゾールなどの複雑な分子を構築できます。 .
工業用途
5-[(メチルアミノ)メチル]-3-(トリフルオロメチル)-1,2,4-オキサジアゾール塩酸塩の独特の反応性により、特定のフッ素化構造を必要とする工業プロセスに適しています。 トリフルオロメチル基の特性を活かした材料の合成に使用できます。 .
環境科学
この化合物の具体的な環境への用途は十分に文書化されていませんが、この化合物が属するフッ素化化合物の一般的なクラスは、環境科学において重要です。 これらは、冷媒から消火剤まで、さまざまな用途で使用されていますが、その環境への影響は現在も研究されています。 .
触媒
トリフルオロメチル基を含む化合物は、特定の化学反応において触媒として機能する可能性があります。 他の化合物の反応性と選択性に影響を与える能力により、新しい触媒プロセス開発に役立ちます。 .
作用機序
Target of Action
Compounds with a trifluoromethyl group have been found to exhibit numerous pharmacological activities .
Mode of Action
It’s worth noting that trifluoromethyl group-containing compounds have been found to interact with various targets, leading to a range of pharmacological effects .
Biochemical Pathways
Trifluoromethyl group-containing compounds have been found to influence a variety of biochemical pathways, contributing to their broad-spectrum pharmaceutical activity .
Result of Action
Compounds with a trifluoromethyl group have been found to exhibit a range of biological activities .
生化学分析
Biochemical Properties
Methyl({[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]methyl})amine hydrochloride plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity. For instance, it interacts with cytochrome P450 enzymes, leading to altered metabolic pathways and reduced enzyme activity . Additionally, Methyl({[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]methyl})amine hydrochloride can form hydrogen bonds and hydrophobic interactions with proteins, affecting their conformation and function .
Cellular Effects
Methyl({[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]methyl})amine hydrochloride exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, particularly those involving kinase enzymes, by modulating their phosphorylation states . This compound also affects gene expression by interacting with transcription factors and altering their binding to DNA . Furthermore, Methyl({[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]methyl})amine hydrochloride impacts cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolite levels and metabolic flux .
Molecular Mechanism
The molecular mechanism of action of Methyl({[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]methyl})amine hydrochloride involves several key interactions at the molecular level. This compound binds to specific biomolecules, such as enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces . It can inhibit enzyme activity by occupying the active site or allosteric sites, preventing substrate binding and catalysis . Additionally, Methyl({[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]methyl})amine hydrochloride can modulate gene expression by interacting with transcription factors and altering their ability to bind to promoter regions of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl({[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]methyl})amine hydrochloride change over time due to its stability and degradation properties. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to reduced efficacy . Long-term studies have shown that Methyl({[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]methyl})amine hydrochloride can cause sustained changes in cellular function, including alterations in cell proliferation and differentiation .
Dosage Effects in Animal Models
The effects of Methyl({[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]methyl})amine hydrochloride vary with different dosages in animal models. At low doses, this compound can enhance certain cellular functions, such as enzyme activity and gene expression . At high doses, it may exhibit toxic effects, including cellular apoptosis and necrosis . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing adverse reactions .
Metabolic Pathways
Methyl({[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]methyl})amine hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. This compound can inhibit cytochrome P450 enzymes, leading to altered drug metabolism and potential drug-drug interactions . Additionally, it affects metabolic flux by modulating the activity of key metabolic enzymes, resulting in changes in metabolite levels and energy production .
Transport and Distribution
Within cells and tissues, Methyl({[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]methyl})amine hydrochloride is transported and distributed through specific transporters and binding proteins. This compound can interact with membrane transporters, facilitating its uptake and distribution across cellular compartments . It also binds to intracellular proteins, affecting its localization and accumulation within specific organelles.
特性
IUPAC Name |
N-methyl-1-[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F3N3O.ClH/c1-9-2-3-10-4(11-12-3)5(6,7)8;/h9H,2H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNGWQKNILQJHNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NC(=NO1)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClF3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![{3-[3-(Ethylcarbamoyl)phenyl]phenyl}acetic acid](/img/structure/B1445568.png)


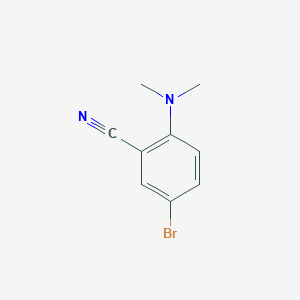

![2-Fluoro-4-[4-(methylsulfanyl)phenyl]benzonitrile](/img/structure/B1445577.png)
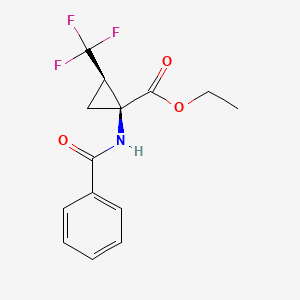
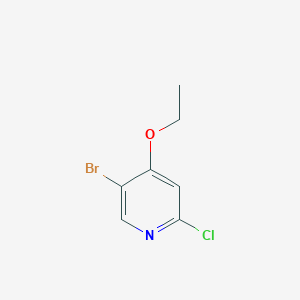
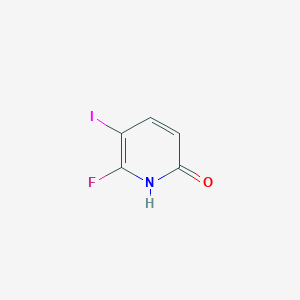
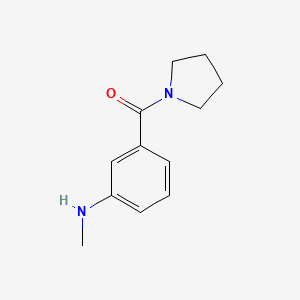

![4-[2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine](/img/structure/B1445587.png)
